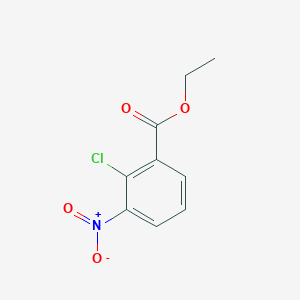

Ethyl 2-chloro-3-nitrobenzoate

Übersicht

Beschreibung

Ethyl 2-chloro-3-nitrobenzoate is a chemical compound that is part of a broader class of nitrobenzoates, which are known for their diverse applications in pharmaceuticals and materials science. While the specific compound Ethyl 2-chloro-3-nitrobenzoate is not directly mentioned in the provided papers, related compounds with similar functional groups have been studied extensively. These studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related compounds, which can be extrapolated to Ethyl 2-chloro-3-nitrobenzoate.

Synthesis Analysis

The synthesis of related compounds, such as 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate and 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, involves the reaction of 4-chlorophenacyl bromide with nitrobenzoic acid derivatives using potassium or sodium carbonate in DMF medium at room temperature . This method could potentially be adapted for the synthesis of Ethyl 2-chloro-3-nitrobenzoate by using ethyl chlorohydrin and the appropriate nitrobenzoic acid derivative.

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed using IR and single-crystal X-ray diffraction studies . The vibrational wavenumbers are computed using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, which help in assigning the potential energy distribution . The geometrical parameters obtained from XRD studies are in agreement with the calculated values, indicating the reliability of the computational methods . These techniques could be applied to Ethyl 2-chloro-3-nitrobenzoate to determine its molecular structure.

Chemical Reactions Analysis

The reactivity of nitrobenzoates can be influenced by the presence of substituents on the benzene ring. For instance, the reaction of ethylene chlorohydrin with 2-amino-6-nitrobenzothiazoles has been studied, providing insights into the alkylation reactions of these compounds . Similarly, the reaction of ethyl 4-hydroxybenzoate with 1,2-dichloro-4-nitrobenzene has been explored . These studies suggest that Ethyl 2-chloro-3-nitrobenzoate may also undergo various chemical reactions, which could be investigated to understand its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoates are influenced by their molecular structure. For example, the presence of halogen bonds in addition to hydrogen bonds has been shown to play a vital role in the crystal stabilization of molecular salts/cocrystals of 2-chloro-4-nitrobenzoic acid . The crystal structure of methyl 2,6-dihydroxy-3-nitrobenzoate is stabilized by intra- and intermolecular hydrogen bonds, demonstrating the importance of these interactions . These findings suggest that Ethyl 2-chloro-3-nitrobenzoate may also exhibit specific physical and chemical properties due to its functional groups and molecular interactions.

Wissenschaftliche Forschungsanwendungen

Photonics and Optical Applications

- Nonlinear Optical Properties : Ethyl 2-chloro-3-nitrobenzoate derivatives have been studied for their third-order nonlinear optical properties. These properties are crucial for applications in photonics and optoelectronics. One study investigated derivatives doped into poly (methyl methacrylate) and found significant nonlinear absorption due to reverse saturable absorption, suggesting promising use in photonic devices (Nair et al., 2022).

Electrochemistry

- Voltammetric Studies : Research has been conducted on the electrochemical behavior of ethyl- m -nitrobenzoate, a prototype of ethyl 2-chloro-3-nitrobenzoate, in mixed media. This study is vital for understanding the coupled chemical reactions of generated nitro radical anions, which can be significant in various electrochemical applications (Carbajo et al., 2000).

Synthesis and Chemical Reactions

- Intermediate in Synthesis : Ethyl 2-chloro-3-nitrobenzoate and its derivatives have been used as intermediates in the synthesis of various compounds. For example, one study discussed the use of methyl 2-chloro-5-(ethoxycarbonylamino) benzoate, obtained from methyl 2-chloro-5-nitrobenzoate, in the synthesis of Butafenacil (Liu Ai-ju, 2015).

- Functionalization and Structural Modification : Ethyl 2-chloro-3-nitrobenzoate derivatives have been used in the synthesis of various substituted compounds. For instance, the functionalization of 6-Nitrobenzo[1,3]dioxole with carbonyl compounds via specific methodologies demonstrates its versatility in chemical synthesis (Amiri-Attou et al., 2005).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 2-chloro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-2-15-9(12)6-4-3-5-7(8(6)10)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKXQGCBYQQWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-3-nitrobenzoate | |

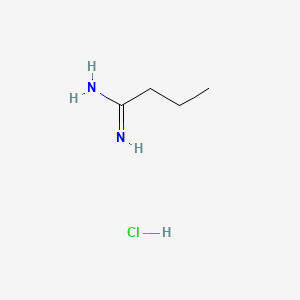

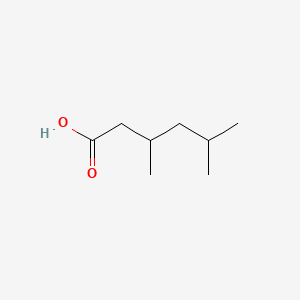

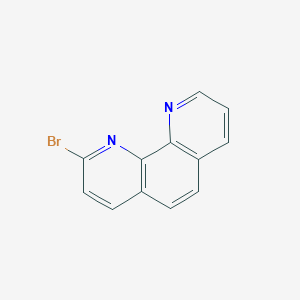

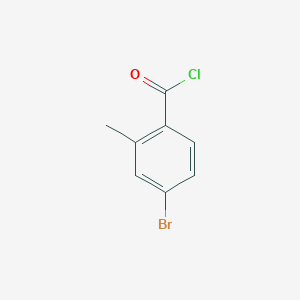

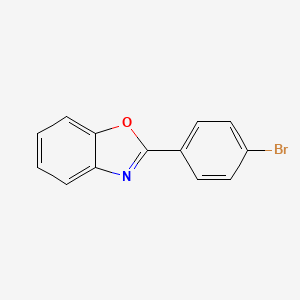

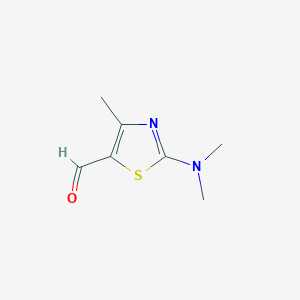

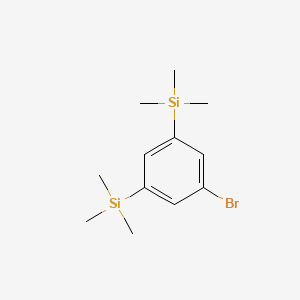

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1281627.png)

![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)

![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)